7,8,9,10-Dehydro Doxorubicinone

Overview

Description

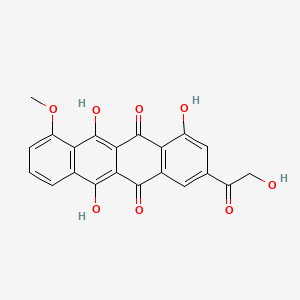

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone . It has a molecular weight of 394.33 and a molecular formula of C21H14O8 .

Molecular Structure Analysis

The molecular structure of 7,8,9,10-Dehydro Doxorubicinone is represented by the formula C21H14O8 . It’s important to note that the structure is closely related to that of Doxorubicinone .Scientific Research Applications

Spectral Analysis and Quantification

- Spectral Analysis : A study by Hovorka et al. (2010) highlights techniques for analyzing intracellular accumulation of doxorubicin (Dox) and its degradation products, such as 7,8-dehydro-9,10-desacetyldoxorubicinone. These techniques are critical for distinguishing Dox and its degradation products in research settings, particularly in drug delivery systems and anthracycline antibiotic studies (Hovorka et al., 2010).

Metabolite Analysis

- Chromatographic Analysis : Beijnen et al. (1991) developed a high-performance liquid chromatographic (HPLC) assay for determining doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in the plasma of AIDS patients. This method is instrumental in pharmacokinetic studies and understanding the metabolism of doxorubicin in specific patient populations (Beijnen et al., 1991).

Subcellular Distribution

- Subcellular Fractionation Study : Anderson et al. (2003) used capillary electrophoresis with postcolumn laser-induced fluorescence detection (CE-LIF) to study the distribution of doxorubicin metabolites, including 7-deoxydoxorubicinone, in subcellular fractions. This study is significant for understanding the intracellular behavior of doxorubicin and its metabolites, particularly in the context of drug toxicity studies (Anderson et al., 2003).

Pharmacokinetic Studies

- Pharmacokinetics in Cancer Treatment : Research by Cummings et al. (1987) investigated the pharmacokinetics, metabolism, and antitumor activity of doxorubicin, with a focus on its metabolites like 7-deoxydoxorubicinone. This study provides insights into the relationship between drug metabolism and its therapeutic efficacy and toxicity (Cummings et al., 1987).

Mechanistic Studies

- Metabolic Pathways : Arnold et al. (2017) examined how doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a cytochrome P450 enzyme. This study reveals interactions between doxorubicin metabolites, like 7-deoxydoxorubicin aglycone, and key enzymes, providing insights into the mechanistic pathways of doxorubicin-induced cardiotoxicity (Arnold et al., 2017).

properties

IUPAC Name |

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIXWCJEVLBUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675662 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-23-7 | |

| Record name | 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

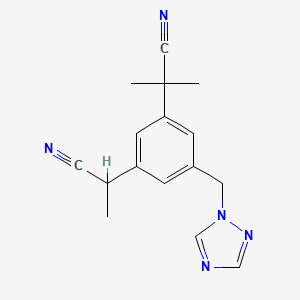

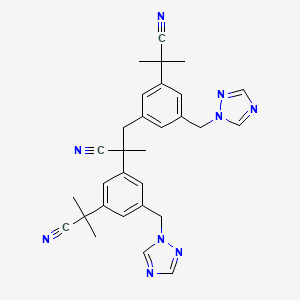

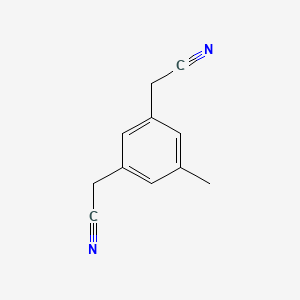

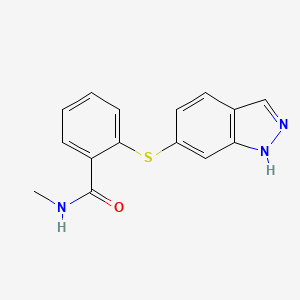

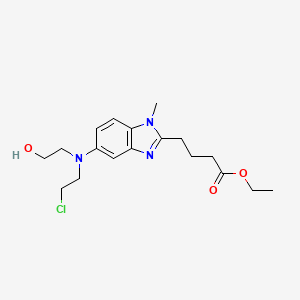

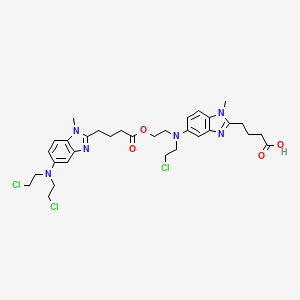

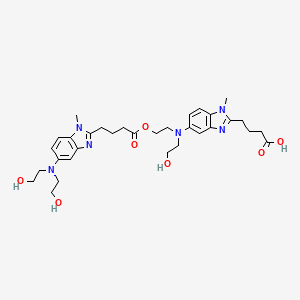

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)